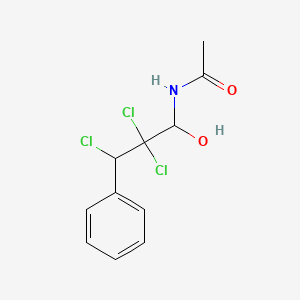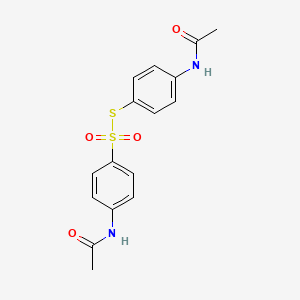![molecular formula C21H28N4O2 B15076690 N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea CAS No. 77703-55-0](/img/structure/B15076690.png)
N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of isopropyl groups, phenyl rings, and urea functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of isopropylamine with a suitable benzyl phenyl urea precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isopropyl-N’-phenyl-1,4-phenylenediamine: This compound shares structural similarities and is used as an antiozonant in rubbers.
N-isopropyl-N’-phenyl-p-phenylenediamine: Known for its antioxidant properties.
Uniqueness
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
77703-55-0 |
|---|---|
Molekularformel |
C21H28N4O2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-propan-2-yl-3-[4-[[4-(propan-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)22-20(26)24-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)25-21(27)23-15(3)4/h5-12,14-15H,13H2,1-4H3,(H2,22,24,26)(H2,23,25,27) |
InChI-Schlüssel |
UIALFAWMDHJGMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
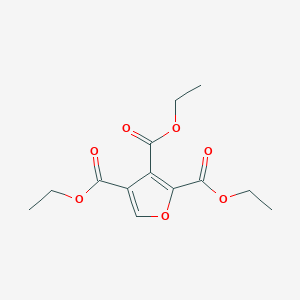
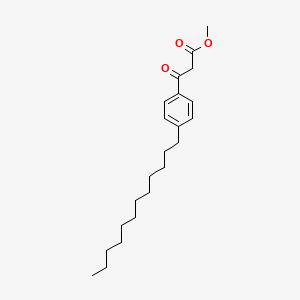
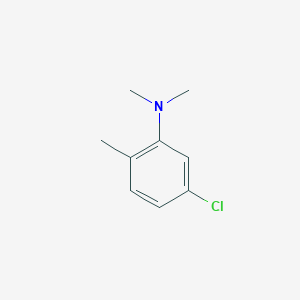
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
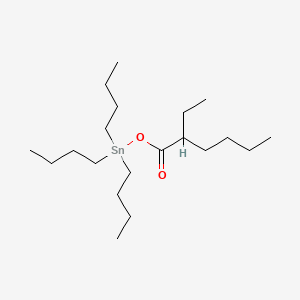
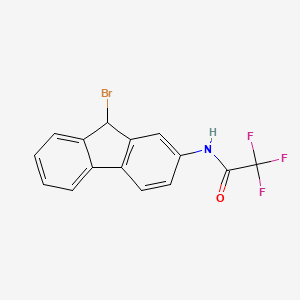
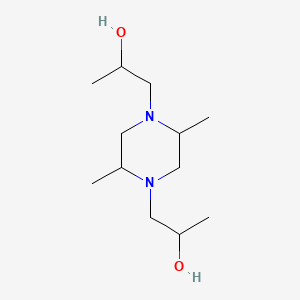
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
